N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-Benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a structurally complex heterocyclic compound featuring a thiophene ring fused to a pyrimidine-dione core. The molecule is substituted with two methyl groups at positions 1 and 3, a benzyl carboxamide at position 6, and two ketone groups at positions 2 and 2.
Synthetic routes for analogous compounds often involve Gewald reactions or condensation of barbituric acid derivatives with sulfur-containing precursors, followed by functionalization at the carboxamide position .
Properties
IUPAC Name |
N-benzyl-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-18-14(21)11-8-12(23-15(11)19(2)16(18)22)13(20)17-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLFXPMCZSDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thieno-pyrimidine core with a benzyl substituent and a carboxamide functional group that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound was evaluated against various cancer cell lines using the MTT assay. It exhibited significant cytotoxic effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Mechanism of Action : The compound's mechanism appears to involve inhibition of key enzymes involved in cancer progression. Molecular docking studies suggest that it interacts effectively with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity:
- Microbial Assays : The compound was tested against several microorganisms. It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and cellular uptake |
| Dioxo Group | Potentially involved in enzyme inhibition |
| Carboxamide Functionality | Contributes to hydrogen bonding interactions with biological targets |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their anticancer activities. The results indicated that modifications at the benzyl position could enhance potency against specific cancer cell lines while reducing toxicity .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thienopyrimidine derivatives have shown promise in targeting specific pathways involved in tumor growth and proliferation .
Anticancer Activity
Recent studies highlight the compound's ability to inhibit key enzymes involved in cancer cell metabolism. The mechanism of action often involves the interruption of DNA synthesis and repair processes, leading to apoptosis in malignant cells .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 15 | DNA synthesis inhibition | |
| MCF-7 (Breast) | 10 | Apoptosis induction | |
| HeLa (Cervical) | 12 | Enzyme inhibition |
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it shows potential as an inhibitor of various kinases involved in signaling pathways that regulate cell growth and survival. This property makes it a candidate for further development as a targeted therapy in oncology .
Kinase Inhibition
Studies have demonstrated that this compound can effectively inhibit the activity of kinases such as EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in cancer cells .
Table 2: Kinase Inhibition Profile
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it possesses broad-spectrum antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
Thieno[2,3-d]Pyrimidine vs. Pyrido[2,3-d]Pyrimidine
- Thieno[2,3-d]pyrimidine (target compound): Contains a sulfur atom in the fused thiophene ring, enhancing lipophilicity and electronic effects. This may improve membrane permeability compared to nitrogen-containing analogs .
- Pyrido[2,3-d]pyrimidine (e.g., Compound 16 in ): Replaces sulfur with nitrogen, increasing polarity. Such derivatives exhibit inhibitory activity against eEF-2K, suggesting a role in targeting kinase enzymes .
Key Difference: The sulfur atom in thieno derivatives may confer distinct redox properties and metabolic stability compared to pyrido analogs.
Substituent Variations
Carboxamide Functionalization
- N-Phenyl Carboxamide (e.g., Compound 2d in ): Substituted with a 4-methylphenyl group, this analog demonstrated moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa .
- N-(4-Chlorophenyl) Carboxamide (e.g., ): Halogenation at the aryl group may enhance bioactivity by introducing electron-withdrawing effects .
Key Insight : Alkyl and aryl substitutions on the carboxamide modulate target selectivity and potency.
Oxidation State at Position 2
- 2,4-Dioxo (target compound): The diketone configuration increases hydrogen-bonding capacity, which is critical for enzyme active-site interactions .
- 2-Thioxo (e.g., and ): Replacing one ketone with a thione group alters electronic distribution and may reduce metabolic oxidation .
Key Difference : Dioxo derivatives are more polar and may exhibit improved solubility compared to thioxo analogs.
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with aryl carboxamides (e.g., Compound 2d) show promise against Gram-negative bacteria, likely due to hydrophobic interactions with bacterial membranes . The target compound’s benzyl group may enhance this effect.
- Enzyme Inhibition : Pyrido[2,3-d]pyrimidines () inhibit eEF-2K, a kinase involved in cancer progression. The target compound’s thiophene core could be explored for similar kinase targets .
- Synthetic Flexibility : The Gewald reaction () enables rapid diversification of substituents, facilitating structure-activity relationship (SAR) studies .
Q & A
Basic Synthesis and Characterization
Q1: What is the standard synthetic route for N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide, and how is its purity confirmed? Methodological Answer: The compound is synthesized via alkylation of a thieno[2,3-d]pyrimidine precursor with benzyl chloride. Key steps include:
- Condensation of substituted thiouracil derivatives with benzyl halides under reflux in polar aprotic solvents (e.g., DMF or acetic acid) .
- Purification via recrystallization from ethanol or DMF/water mixtures.
Purity is confirmed by 1H/13C NMR (signals for methyl groups at ~2.7 ppm, benzyl CH2 at ~4.2 ppm, and carboxamide NH at ~9.6–10.6 ppm) and HRMS to verify molecular ion peaks . HPLC is used for quantitative purity assessment (>90% purity) .
Advanced Synthesis Optimization
Q2: How can reaction conditions be optimized to improve yield in the alkylation step of this compound? Methodological Answer:
- Catalyst Screening: Use of bases like sodium acetate or morpholine to enhance nucleophilicity of the thiol group during alkylation .
- Solvent Effects: Refluxing in acetic anhydride/acetic acid mixtures improves solubility of aromatic aldehydes and reduces side reactions .
- Temperature Control: Maintaining 80–100°C prevents premature precipitation of intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >70% .
Structural Confirmation Techniques
Q3: What advanced spectroscopic and crystallographic methods validate the compound’s structure? Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction using SHELX software confirms bond lengths, angles, and stereochemistry. For example, the dioxo-pyrimidine ring adopts a planar conformation .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the thieno-pyrimidine core and benzyl substituents .
- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (CN stretch) and ~1700 cm⁻¹ (C=O) confirm functional groups .
Biological Activity and Mechanism
Q4: What is the reported antimicrobial activity of this compound, and how is it tested? Methodological Answer:
- Agar Well Diffusion Assay: Tested against Proteus vulgaris and Pseudomonas aeruginosa at 100 µg/mL. Zones of inhibition (15–18 mm) are compared to streptomycin/metronidazole controls .
- MIC Determination: Serial dilution in Mueller-Hinton broth identifies minimum inhibitory concentrations (MIC = 8–32 µg/mL) .
- Mechanistic Insight: The benzylthio group disrupts bacterial membrane integrity, confirmed via electron microscopy .
Structure-Activity Relationship (SAR) Studies
Q5: How do substituents on the benzyl group influence antimicrobial potency? Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CN): Enhance activity against Gram-negative strains (MIC reduced by 50% vs. unsubstituted analogs) .
- Para-Methyl Substitution: Increases lipophilicity, improving P. aeruginosa inhibition (MIC = 8 µg/mL) .
- Thioether vs. Ether Linkages: Thioether derivatives (e.g., benzylthio) show 2–3× higher activity due to improved membrane penetration .
Addressing Data Contradictions
Q6: How can researchers resolve discrepancies in reported biological activity across studies? Methodological Answer:
- Strain-Specific Variability: Use standardized ATCC strains and identical growth conditions (e.g., pH 7.2, 37°C) .
- Concentration Normalization: Express activity as µM (not µg/mL) to account for molecular weight differences .
- Counter-Screening: Test against eukaryotic cells (e.g., HEK293) to rule out nonspecific cytotoxicity .
Stability and Storage
Q7: What are the optimal storage conditions to prevent degradation? Methodological Answer:
- Lyophilization: Store as a lyophilized powder under inert gas (argon) at –20°C to prevent oxidation of the thieno-pyrimidine core .
- Solution Stability: In DMSO, use within 48 hours to avoid hydrolysis of the carboxamide group .
Computational Modeling
Q8: How can molecular docking predict binding modes with bacterial targets? Methodological Answer:
- Target Selection: Model against E. coli dihydrofolate reductase (DHFR) using PDB ID 1RX2 .
- Software: AutoDock Vina with AMBER force fields. The benzyl group occupies a hydrophobic pocket, while the dioxo-pyrimidine hydrogen-bonds with Thr113 .
Green Chemistry Alternatives
Q9: Are there sustainable methods to synthesize this compound? Methodological Answer:
- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .
- Catalytic Methods: Immobilized lipases achieve 85% yield in water under microwave irradiation .
Advanced Pharmacokinetic Profiling
Q10: How is metabolic stability assessed in preclinical studies? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
